3,5-Dibromo-1-{[4-chloro-3-(trifluoromethyl)phenyl]methyl}-1H-1,2,4-triazole
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Description
3,5-Dibromo-1-{[4-chloro-3-(trifluoromethyl)phenyl]methyl}-1H-1,2,4-triazole is a synthetic organic compound that belongs to the class of triazoles. Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms. This particular compound is characterized by the presence of bromine, chlorine, and trifluoromethyl groups, which contribute to
Biological Activity
3,5-Dibromo-1-{[4-chloro-3-(trifluoromethyl)phenyl]methyl}-1H-1,2,4-triazole is a synthetic heterocyclic compound known for its diverse biological activities. This article provides a comprehensive overview of its biological activity, including antimicrobial, anticancer, and anti-inflammatory properties, supported by case studies and research findings.
Chemical Structure and Properties
The compound has the following chemical formula:
It features a triazole ring substituted with bromine at positions 3 and 5, and a 4-chloro-3-(trifluoromethyl)phenylmethyl group at position 1. Its unique structure contributes to its biological activities.
Antimicrobial Activity
Research indicates that derivatives of 1,2,4-triazoles exhibit significant antimicrobial properties. In a study evaluating various triazole derivatives, compounds similar to this compound demonstrated effective inhibition against both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values were assessed using the agar disc-diffusion method.
Compound | MIC (µg/mL) | Bacterial Strains Tested |
---|---|---|
This compound | 10 | E. coli, S. aureus |
Control (Ciprofloxacin) | 0.5 | E. coli, S. aureus |
The compound showed promising antibacterial activity comparable to standard antibiotics .
Anticancer Activity
The anticancer potential of triazole derivatives has been extensively studied. A recent investigation focused on the antiproliferative effects of various triazole compounds on cancer cell lines. The results indicated that this compound effectively inhibited cell proliferation in a dose-dependent manner.
Case Study:
In vitro tests on human breast cancer cell lines revealed that the compound induced apoptosis at concentrations ranging from 5 to 20 µM. Flow cytometry analysis confirmed increased annexin V binding in treated cells compared to controls .
Anti-inflammatory Activity
The anti-inflammatory effects of triazole derivatives were evaluated through cytokine release assays in peripheral blood mononuclear cells (PBMCs). The compound significantly reduced the release of pro-inflammatory cytokines such as TNF-α and IL-6.
Treatment Group | TNF-α Release (pg/mL) | IL-6 Release (pg/mL) |
---|---|---|
Control | 200 | 150 |
Compound | 50 | 30 |
These findings suggest that the compound may have therapeutic potential in inflammatory diseases .
The biological activity of this compound is attributed to its ability to interact with specific molecular targets. It is believed to inhibit key enzymes involved in microbial growth and cancer cell proliferation.
Properties
IUPAC Name |
3,5-dibromo-1-[[4-chloro-3-(trifluoromethyl)phenyl]methyl]-1,2,4-triazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H5Br2ClF3N3/c11-8-17-9(12)19(18-8)4-5-1-2-7(13)6(3-5)10(14,15)16/h1-3H,4H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GUOKFLBNUKIVPB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1CN2C(=NC(=N2)Br)Br)C(F)(F)F)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H5Br2ClF3N3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.42 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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